Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-Dimethoxyphenyl)propionic acid

Pharmacokinetics Oral Bioavailability Beta-Hemoglobinopathies

Procure 3-(3,4-Dimethoxyphenyl)propionic acid as a validated, orally active SCFA derivative for γ-globin induction and erythropoiesis studies. Its saturated propanoic acid backbone confers distinct biological activity not found in unsaturated cinnamic acid or shorter-chain phenylacetic acid analogs. Ideal as a chromatographic reference standard (HPLC) and a potent copper(II) chelator (IC50=8.9 µM) for biochemical assays.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 2107-70-2
Cat. No. B017137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)propionic acid
CAS2107-70-2
Synonyms3,4-Dimethoxybenzenepropionic Acid;  3-(3,4-Dimethoxyphenyl)propanoic Acid; _x000B_ 3-(3,4-Dimethoxyphenyl)propionic Acid;  3,4-Dimethoxydihydrocinnamic Acid;  NSC 76043;  β-(3,4-Dimethoxyphenyl)propionic Acid; 
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)O)OC
InChIInChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)
InChIKeyLHHKQWQTBCTDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dimethoxyphenyl)propionic Acid (CAS 2107-70-2) as a Distinct Short-Chain Fatty Acid Derivative


3-(3,4-Dimethoxyphenyl)propionic acid (CAS 2107-70-2), a synthetic phenylpropanoic acid, is a key member of the short-chain fatty acid derivative (SCFAD) class [1]. It possesses a 3,4-dimethoxyphenyl group linked to a propionic acid backbone, differentiating it structurally from simpler SCFAs [2]. The compound is an orally bioactive agent with well-documented in vivo activity [1].

Why 3-(3,4-Dimethoxyphenyl)propionic Acid Cannot Be Interchanged with First-Generation SCFAs in Beta-Hemoglobinopathy Research


Simple short-chain fatty acids (SCFAs) like butyrate and phenylbutyrate, while inducing fetal globin, are severely limited by rapid metabolism, requiring large, frequent doses that inhibit hematopoietic cell proliferation and restrict the erythroid progenitor pool [1]. The targeted molecular engineering of 3-(3,4-Dimethoxyphenyl)propionic acid was designed to overcome these pharmacokinetic and pharmacodynamic bottlenecks, providing a more favorable therapeutic index that cannot be replicated by generic, unmodified SCFAs [1].

Quantitative Differentiation Guide for 3-(3,4-Dimethoxyphenyl)propionic Acid


Superior Oral Bioavailability vs. Butyrate and Arginine Butyrate in Primate Models

The oral bioavailability of 3-(3,4-Dimethoxyphenyl)propionic acid is substantially higher than that of the first-generation SCFA butyrate. In a comparative study, the compound demonstrated 90% oral bioavailability, while butyrate's oral utility is severely limited due to extensive first-pass metabolism, requiring continuous infusion or doses 5- to 10-fold higher [1]. This quantitative difference directly impacts dosing feasibility and patient compliance in therapeutic development.

Pharmacokinetics Oral Bioavailability Beta-Hemoglobinopathies

Dual Action: Stimulates Both γ-Globin Expression and Erythropoiesis In Vivo

In a transgenic mouse model containing the human β-globin locus, a 5-day treatment with a SCFAD (including 3-(3,4-Dimethoxyphenyl)propionic acid) resulted in a 2-fold increase in γ-globin mRNA, a 3- to 7-fold increase in reticulocytes, and a 27% increase in hematocrit levels [1]. This dual mechanism—simultaneously boosting fetal globin production and expanding the red blood cell progenitor pool—is not typically observed with first-generation SCFAs like butyrate, which can inhibit cell proliferation and limit the erythroid progenitor pool [1].

γ-Globin Induction Erythropoiesis In Vivo Efficacy

Comparative Induction of γ-Globin Gene Transcription in a Reporter Assay

In a cell-based reporter assay (K562 cells stably transfected with a γ-globin promoter-EGFP construct), 3-(3,4-Dimethoxyphenyl)propionic acid at 1 mM induced significant fluorescence above control levels [1]. While the study did not provide exact fold-change for each compound, the data indicate that 3-(3,4-Dimethoxyphenyl)propionic acid's induction was comparable to that of arginine butyrate at the same concentration, and superior to α-methylhydrocinnamic acid and 2,2-dimethylbutyric acid [1].

Gene Transcription Reporter Assay SCFAD Screening

Pharmacokinetic Profile: Sustained Plasma Levels Following Single Oral Doses

Pharmacokinetic analysis in baboons revealed that a single oral dose of 50-150 mg/kg of 3-(3,4-Dimethoxyphenyl)propionic acid achieved plasma concentrations significantly higher than targeted therapeutic levels for several hours [1]. This contrasts with the rapid clearance of arginine butyrate, which necessitates continuous intravenous infusion [2]. The favorable PK profile supports once-daily oral dosing, a significant advantage for long-term treatment of chronic anemias.

Pharmacokinetics Plasma Concentration Oral Dosing

Optimal Application Scenarios for 3-(3,4-Dimethoxyphenyl)propionic Acid Based on Verified Differentiation


In Vivo Studies of Beta-Hemoglobinopathies Requiring Oral Bioavailability and Erythropoietic Stimulation

Ideal for chronic dosing studies in transgenic mouse or baboon models of sickle cell disease or β-thalassemia, where its 90% oral bioavailability [1] and dual action of increasing γ-globin expression and erythropoiesis (2-fold γ-globin mRNA, 3-7x reticulocytes, 27% Hct increase) [1] provide a practical advantage over butyrate or arginine butyrate. The compound's favorable pharmacokinetics allow once-daily oral administration, eliminating the need for continuous infusion [REFS-1, REFS-2].

Screening Assays for Novel γ-Globin Inducers

As a validated positive control in cell-based reporter assays (e.g., K562 γ-globin-EGFP), where it demonstrates robust induction of γ-globin transcription at 1 mM, comparable to arginine butyrate [1]. Its known potency in this assay makes it a reliable benchmark for evaluating novel SCFADs or other small molecule candidates [1].

Pharmacokinetic/Pharmacodynamic Studies in Non-Human Primates

Suitable for PK/PD studies in baboons, where its sustained plasma levels following oral doses of 50-200 mg/kg [1] enable correlation of drug exposure with biological response (F-reticulocytes, total hemoglobin). This established PK profile supports its use as a tool compound for investigating SCFAD class pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.